YGL022 protein was first identified in the Saccharomyces cerevisiae (baker's yeast), where it plays a role in the assembly and function of ribosomes. Its gene is located on chromosome VII of this organism, and studies have shown that it is conserved across various species, indicating its fundamental role in cellular biology.
YGL022 protein belongs to the family of ribosomal proteins, specifically classified as a component of the 60S large ribosomal subunit. Ribosomal proteins are critical for the structural integrity and functionality of ribosomes, facilitating translation during protein synthesis.
The synthesis of YGL022 protein involves transcription from its corresponding gene followed by translation into polypeptide chains. Several methods are employed to study its synthesis:
The technical aspects of synthesizing YGL022 protein include:
The molecular structure of YGL022 protein has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein exhibits a typical ribosomal fold, characterized by a core structure that stabilizes its function during translation.
YGL022 protein participates in several biochemical reactions within the cell:
The reactions involving YGL022 are influenced by factors such as:
YGL022 protein functions primarily during the elongation phase of translation. It helps stabilize the ribosome structure, ensuring that transfer RNA molecules can effectively deliver amino acids to the growing polypeptide chain.
Research indicates that mutations in YGL022 can lead to defects in protein synthesis efficiency, highlighting its critical role in maintaining translational fidelity.
YGL022 protein has several applications in scientific research:
The YGL022 protein was first characterized in 1991 through genetic analysis of Saccharomyces cerevisiae (baker’s yeast). Identified on chromosome VII, this gene was designated YGL022 following the standardized yeast genetic nomenclature system, where "Y" indicates yeast, "G" denotes chromosome VII, "L" specifies the left arm, and "022" reflects its sequential locus number [1] [9]. Initial studies described it as encoding a putative transport protein based on sequence homology with known transmembrane transporters, though its specific substrates remained undetermined [1].
The nomenclature adheres strictly to the International Protein Nomenclature Guidelines:
Table 1: YGL022 Protein Nomenclature History
Designation Type | Identifier | Organism | Basis |
---|---|---|---|
Systematic Name | YGL022 | Saccharomyces cerevisiae | Chromosomal position (VII, left arm, locus 022) |
Standard Name | YGL022 | Saccharomyces cerevisiae | Gene symbol |
Ortholog | YOL111c (S. paradoxus) | Saccharomyces paradoxus | Sequence conservation (98%) |
Functional Alias | Putative transporter | Multiple fungi | Homology to ABC transporters |
Post-genomic efforts reclassified YGL022 under UniProt ID P43548, but the original locus-based name persists in literature due to established convention [1] [2].
YGL022 exemplifies how yeast serves as a foundational model for conserved eukaryotic processes. As a unicellular eukaryote, S. cerevisiae shares core cellular machinery with humans, including secretory pathways and membrane trafficking systems [9]. Studies indicate that YGL022 is part of the major facilitator superfamily (MFS), a group of transporters critical for nutrient uptake and metabolite efflux [1] [5]. While its exact substrates are unconfirmed, transcriptomic analyses show YGL022 upregulation during phosphate starvation, suggesting a role in ion homeostasis [1].
In broader biological contexts:
Table 2: Conservation of YGL022 Orthologs Across Model Organisms
Organism | Ortholog ID | AA Identity (%) | Predicted Function | Research Utility |
---|---|---|---|---|
Saccharomyces cerevisiae | YGL022 | 100 | Putative transporter | Reference organism for genetics |
Saccharomyces paradoxus | YOL111c | 98 | Phosphate transport | Evolution of transporter specificity |
Schizosaccharomyces pombe | SPBC1709.05c | 65 | Inorganic ion transmembrane transport | Cell cycle studies |
Arabidopsis thaliana | AT1G78020 | 48 | Sulfate transporter | Plant mineral nutrition |
YGL022 also highlights challenges in studying undercharacterized proteins. Despite being identified over three decades ago, it remains classified as a "putative" transporter due to insufficient experimental validation—a common issue among non-essential yeast genes where knockout strains show no obvious phenotypes under standard conditions [5]. This underscores gaps in functional annotation even in well-studied models; approximately 25% of B. subtilis proteins (a bacterial model) lack confirmed functions, paralleling challenges in yeast biology [5].
Advances like residue-level annotation databases (DescribePROT) and synthetic genetic arrays may accelerate characterization, positioning YGL022 as a focal point for exploring transport mechanisms in eukaryotes [2] [5].
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